molecular formula C5H6N2O2S B3052820 4-Amino-3-methylisothiazole-5-carboxylic acid CAS No. 4592-56-7

4-Amino-3-methylisothiazole-5-carboxylic acid

Cat. No. B3052820
CAS RN: 4592-56-7
M. Wt: 158.18 g/mol
InChI Key: LBAJXFHZXYACIP-UHFFFAOYSA-N
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Description

4-Amino-3-methylisothiazole-5-carboxylic acid is a chemical compound with the CAS Number: 4592-56-7 . It has a molecular weight of 158.18 and its IUPAC name is 4-amino-3-methyl-5-isothiazolecarboxylic acid . It appears as a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Amino-3-methylisothiazole-5-carboxylic acid is 1S/C5H6N2O2S/c1-2-3 (6)4 (5 (8)9)10-7-2/h6H2,1H3, (H,8,9) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Amino-3-methylisothiazole-5-carboxylic acid is a white to yellow solid at room temperature . It has a molecular weight of 158.18 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Amino-3-methylisothiazole-5-carboxylic acid and related compounds are integral in synthesizing various biologically active molecules. For instance, Ferrini et al. (2015) demonstrated the use of 5-amino-1,2,3-triazole-4-carboxylic acid in creating peptidomimetics and compounds based on the triazole scaffold, which are significant in drug design and biological studies (Ferrini et al., 2015).

Development of Isothiazole Derivatives

Research by Walsh and Wooldridge (1972) and Naito et al. (1968) indicates the importance of isothiazole derivatives, including 4-amino-3-methylisothiazole-5-carboxylic acid, in the synthesis of various chemical compounds. These studies explore the preparation and reactions of different isothiazole derivatives (Walsh & Wooldridge, 1972); (Naito et al., 1968).

Pharmaceutical and Therapeutic Applications

Lipnicka et al. (2007) synthesized derivatives of 3-methyl-4-isothiazolecarboxylic acid and investigated their immunological activities, highlighting the potential therapeutic applications of these compounds (Lipnicka & Zimecki, 2007). Similarly, Machoń (1976) focused on the synthesis of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid and their psychotropic and cytostatic activities, pointing towards their pharmaceutical relevance (Machoń, 1976).

Use in Multicomponent Reactions

Murlykina et al. (2017) investigated the application of aminoazoles, including 3-amino-5-methylisoxazole, in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions, demonstrating the versatility of these compounds in complex chemical syntheses (Murlykina et al., 2017).

Chemical Properties and Reactivity Studies

Regiec and Wojciechowski (2019) focused on the synthesis and detailed study of the spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole, a related compound, which provides insights into the chemical behavior and reactivity of these types of molecules (Regiec & Wojciechowski, 2019).

Safety and Hazards

The safety information available indicates that 4-Amino-3-methylisothiazole-5-carboxylic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

4-amino-3-methyl-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(6)4(5(8)9)10-7-2/h6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAJXFHZXYACIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628524
Record name 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4592-56-7
Record name 4-Amino-3-methyl-5-isothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4592-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tert-Butoxycarbonylamino-3-methyl-isothiazole-5-carboxylic acid (method 56) (11 g, 45 mmol) was dissolved in 50 mL of 4M solution of HCl in 1,4-dioxane (200 mmol) and the resulting solution was stirred at room temperature overnight. The TLC showed the complete disappearance of the starting acid. The reaction was concentrated and the residue was triturated with ether and the precipitated hydrochloride salt was filtered off and washed with ether and dried to provide the product as a light brown powder. Yield 8.2 g (100%). 1H NMR (300 MHz, DMSO-d6) δ 2.30 (s, 3H), 8.85 (bs, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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